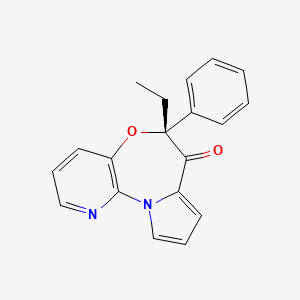
Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(-)-PPO464 is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and its ability to interact with biological systems in a specific manner. The compound’s enantiomeric purity and its specific rotation make it a valuable subject of study in stereochemistry and pharmacology.
Preparation Methods
The synthesis of R-(-)-PPO464 involves several steps, including the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. Common synthetic routes include asymmetric synthesis and chiral resolution techniques. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
R-(-)-PPO464 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
R-(-)-PPO464 has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of other complex molecules. In biology, it is studied for its interactions with enzymes and receptors, providing insights into enzyme kinetics and receptor binding. In medicine, R-(-)-PPO464 is investigated for its potential therapeutic effects, including its role as an active pharmaceutical ingredient. In industry, it is used in the production of fine chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of R-(-)-PPO464 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
R-(-)-PPO464 can be compared with other similar chiral compounds, such as S-(+)-PPO464 and other enantiomers of PPO464. The uniqueness of R-(-)-PPO464 lies in its specific stereochemistry, which allows it to interact with biological systems in a distinct manner. Similar compounds include other chiral molecules used in stereochemistry and pharmacology, such as R-(-)-ibuprofen and S-(+)-ibuprofen, which also exhibit enantiomer-specific effects.
Biological Activity
Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, 6-ethyl-6-phenyl-, (6R)- is a complex heterocyclic compound known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O2, with a molecular weight of approximately 304.3 g/mol. The structure features a unique arrangement of nitrogen and oxygen atoms, contributing to its pharmacological properties. The presence of ethyl and phenyl groups enhances its biological activity by influencing its interaction with biological targets.
Biological Activities
Research indicates that Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one exhibits several notable biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties. It has been evaluated for effectiveness against various viral strains, indicating potential use in antiviral therapies .
- Antitumor Properties : The compound has shown promise in antitumor applications. In vitro studies demonstrate its ability to inhibit the growth of cancer cell lines, with mechanisms potentially involving apoptosis induction and inhibition of key enzymes such as dihydrofolate reductase (DHFR) .
- Antibacterial Effects : Recent evaluations have highlighted significant antibacterial activity against various pathogens. The structure-activity relationship suggests that specific substitutions on the pyrido moiety enhance this activity .
- Neuroprotective Effects : Some derivatives of this compound have been noted for their neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Case Study 1: Antitumor Evaluation
A study focused on the antitumor effects of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound induced apoptosis by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study 2: Antibacterial Activity
In another investigation, derivatives of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin were tested against a panel of bacteria including E. coli and P. aeruginosa. Results indicated that certain modifications enhanced antibacterial efficacy significantly compared to the parent compound .
Comparative Analysis with Related Compounds
To better understand the unique features of Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5,11-Dihydro-6H-dipyrido[3,2-b:2',3']azepine | Structure | Strong antiviral activity against HIV |
| 6-Hydroxy-3-methyl-5,7-dioxo-2-pyrrolidinylpyridine | Structure | Known for neuroprotective properties |
| 4-Methylpyrido[3,2-b]indole | Structure | Displays anticancer activity |
Pyrido(3,2-b)pyrrolo(1,2-d)(1,4)oxazepin-7(6H)-one stands out due to its combination of structural features and diverse biological activities that differentiate it from these related compounds.
Properties
CAS No. |
400008-98-2 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(8R)-8-ethyl-8-phenyl-9-oxa-2,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaen-7-one |
InChI |
InChI=1S/C19H16N2O2/c1-2-19(14-8-4-3-5-9-14)17(22)15-10-7-13-21(15)18-16(23-19)11-6-12-20-18/h3-13H,2H2,1H3/t19-/m1/s1 |
InChI Key |
GASTXZXBZWXIJZ-LJQANCHMSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CCC1(C(=O)C2=CC=CN2C3=C(O1)C=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















